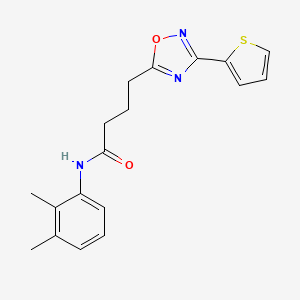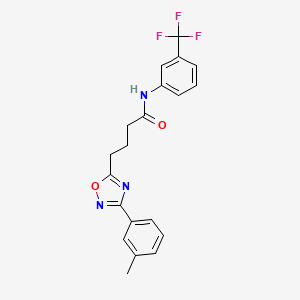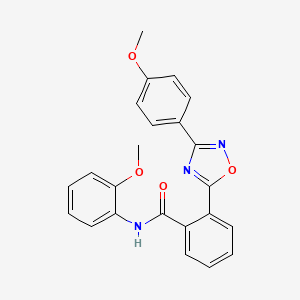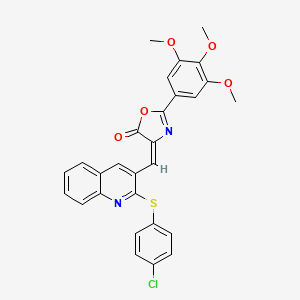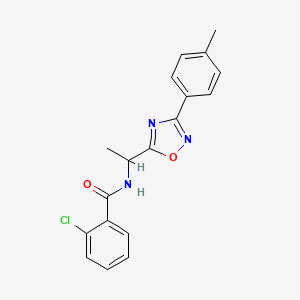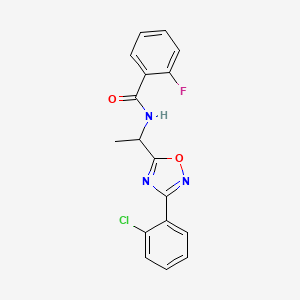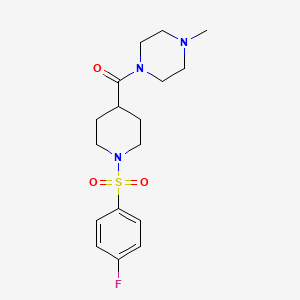
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A exerts its effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs play a role in regulating gene expression, while PDEs are involved in the regulation of intracellular signaling pathways. Inhibition of these enzymes by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can lead to changes in gene expression and cellular signaling, ultimately resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A are dependent on the specific enzymes that it inhibits. Inhibition of HDACs by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been shown to result in changes in gene expression, leading to alterations in cell differentiation, proliferation, and apoptosis. Inhibition of PDEs by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can lead to changes in intracellular signaling pathways, resulting in effects such as vasodilation and bronchodilation.
実験室実験の利点と制限
One advantage of using (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A in lab experiments is its selectivity for specific enzymes, allowing for more precise manipulation of cellular processes. Additionally, its small molecular size and ease of synthesis make it a convenient tool for research. However, one limitation of using (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further investigation into the specific mechanisms of action of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A could lead to the development of more targeted therapies. Finally, the synthesis of analogs of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A could lead to the discovery of compounds with improved selectivity and efficacy.
合成法
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can be synthesized through a multi-step process involving the reaction of piperidine with 4-fluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained through purification and isolation of the compound.
科学的研究の応用
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to be a potent and selective inhibitor of certain enzymes, making it a useful tool for studying enzyme function and regulation. Additionally, (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c1-19-10-12-20(13-11-19)17(22)14-6-8-21(9-7-14)25(23,24)16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRGYALKFTZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(4-Fluoro-benzenesulfonyl)-piperidin-4-yl]-(4-methyl-piperazin-1-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)


